Ethyl 2-chloromethylbenzoate Ethyl 2-chloromethylbenzoate
Brand Name: Vulcanchem
CAS No.: 1531-78-8
VCID: VC20972743
InChI: InChI=1S/C10H11ClO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3
SMILES: CCOC(=O)C1=CC=CC=C1CCl
Molecular Formula: C10H11ClO2
Molecular Weight: 198.64 g/mol

Ethyl 2-chloromethylbenzoate

CAS No.: 1531-78-8

Cat. No.: VC20972743

Molecular Formula: C10H11ClO2

Molecular Weight: 198.64 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chloromethylbenzoate - 1531-78-8

Specification

CAS No. 1531-78-8
Molecular Formula C10H11ClO2
Molecular Weight 198.64 g/mol
IUPAC Name ethyl 2-(chloromethyl)benzoate
Standard InChI InChI=1S/C10H11ClO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3
Standard InChI Key QQOVRPBUAUNBAV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=CC=C1CCl
Canonical SMILES CCOC(=O)C1=CC=CC=C1CCl

Introduction

Chemical Identity and Structure

Ethyl 2-chloromethylbenzoate (CAS: 1531-78-8) is an aromatic ester characterized by a benzoic acid ethyl ester with a chloromethyl substituent at the ortho position. With the molecular formula C10H11ClO2, this compound features a benzene ring with two functional groups: an ethyl ester group (-COOC2H5) and a chloromethyl group (-CH2Cl) .
The chemical structure includes reactive sites that make it valuable in various chemical transformations, particularly due to the nucleophilic reactivity of the chloromethyl group. The compound can be represented by several structural identifiers:

Identifier TypeValue
IUPAC NameEthyl 2-(chloromethyl)benzoate
CAS Registry Number1531-78-8
InChIInChI=1S/C10H11ClO2/c1-2-13-10(12)9-6-4-3-5-8(9)7-11/h3-6H,2,7H2,1H3
InChIKeyQQOVRPBUAUNBAV-UHFFFAOYSA-N
SMILESCCOC(=O)C1=CC=CC=C1CCl
The compound's structural configuration contributes to its chemical reactivity and application potential in synthetic organic chemistry .

Physical and Chemical Properties

Ethyl 2-chloromethylbenzoate possesses distinct physicochemical properties that influence its handling, storage, and applications. The following table summarizes its key physical and chemical properties:

PropertyValueReference
Molecular Weight198.646 g/mol
Physical StateLiquid at room temperature
Density1.2±0.1 g/cm³
Boiling Point297.1±23.0 °C at 760 mmHg
Alternative Boiling Point140 °C at 14 Torr
Melting PointNot specified in literature
Flash Point146.5±18.1 °C
Refractive Index1.523
LogP3.00
Vapor Pressure0.0±0.6 mmHg at 25°C
Exact Mass198.044754
PSA26.30000
The compound's relatively high boiling point and moderate vapor pressure suggest limited volatility at room temperature, which influences its storage and handling requirements .

Synthesis Methods

Several synthetic routes have been established for the preparation of ethyl 2-chloromethylbenzoate:

Direct Synthesis from Ethyl Benzoate

The most common preparation method involves the reaction of ethyl benzoate with methyl chloride under acid-catalyzed conditions. This process introduces the chloromethyl group at the ortho position of the benzoate ring structure .

Esterification of 2-Chloromethylbenzoic Acid

Ethyl 2-chloromethylbenzoate can also be synthesized through the esterification of 2-(chloromethyl)benzoic acid with ethanol in the presence of a suitable catalyst, such as sulfuric acid or other strong acid catalysts .

Alternative Synthetic Approaches

Additional synthetic approaches may include:

  • Selective chloromethylation of preformed ethyl benzoate derivatives

  • Functional group transformations of related ortho-substituted benzoate derivatives

  • Transition-metal-catalyzed coupling reactions leading to the target structure
    These methods provide flexibility in synthetic planning based on available starting materials and desired scale of production .

Analytical Characterization

The identification and purity assessment of ethyl 2-chloromethylbenzoate typically involves multiple analytical techniques:

Chromatographic Methods

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed for quantitative analysis and purity determination. The compound has been analyzed in the context of pharmaceutical impurity profiling, particularly in the development of methods for genotoxic impurity detection .

Spectroscopic Identification

Spectroscopic methods provide structural confirmation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H-NMR spectrum typically shows characteristic signals for aromatic protons (δ 7.4-8.0 ppm), methylene protons of the chloromethyl group (δ ~4.8 ppm), and ethyl ester protons (δ ~4.4 ppm for -OCH2- and δ ~1.4 ppm for -CH3)

  • Infrared (IR) Spectroscopy: Shows characteristic absorption bands for C=O stretching (1720-1740 cm-1) and C-Cl stretching (600-800 cm-1)

  • Mass Spectrometry: Provides molecular weight confirmation and fragmentation pattern specific to the compound's structure

Applications in Chemical Synthesis

Ethyl 2-chloromethylbenzoate serves various functions in organic synthesis and pharmaceutical development:

Pharmaceutical Intermediate

The compound functions as a key intermediate in the synthesis of pharmaceutical compounds. Its reactive chloromethyl group provides a versatile handle for further modifications through nucleophilic substitution reactions .

Building Block in Organic Synthesis

As a bifunctional building block, ethyl 2-chloromethylbenzoate allows for selective transformations at either the chloromethyl position or the ester functionality, enabling diverse synthetic pathways .

SupplierProduct NumberPackagingPurityPrice (USD)
TRCE90366850 mgNot specified$55
ApolloscientificOR911795250 mg95%$174
AK ScientificF9611 gNot specified$198
ApolloscientificOR9117951 g95%$298
Matrix Scientific1441715 g95%$422
This pricing information, compiled from chemical supplier databases, indicates that the compound is available in research quantities at varying price points depending on quantity and purity specifications .

Structural Relationships to Similar Compounds

Ethyl 2-chloromethylbenzoate belongs to a family of related compounds with similar structural features but distinct properties:

Related CompoundCAS NumberStructural DifferenceReference
Ethyl 4-(chloromethyl)benzoate1201-90-7Chloromethyl group at para position
Ethyl 2-chlorobenzoate7335-25-3Chloro substitution directly on ring
Ethyl 2-chloro-3-methylbenzoate68749449Additional methyl group at meta position
2-(Chloromethyl)benzoic acid85888-81-9Free acid instead of ethyl ester
These structural analogs display similar reactive patterns but differ in physical properties and specific applications based on their substitution patterns .

Research Applications and Future Perspectives

Current research involving ethyl 2-chloromethylbenzoate focuses on several areas:

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